molecular formula C6H7NO2S B14479483 2-Ethyl-5-nitrothiophene CAS No. 65967-46-6

2-Ethyl-5-nitrothiophene

Cat. No.: B14479483
CAS No.: 65967-46-6
M. Wt: 157.19 g/mol
InChI Key: HDPSKNGMKVEYGJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of the nitro group at the 5-position and the ethyl group at the 2-position makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-nitrothiophene typically involves nitration of 2-ethylthiophene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-nitrothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens, alkyl halides, and strong bases.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

2-Ethyl-5-nitrothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-nitrothiophene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfur atom in the thiophene ring can also participate in various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methyl-5-nitrothiophene
  • 2-Butyl-5-nitrothiophene
  • 2-Octyl-5-nitrothiophene

Comparison: 2-Ethyl-5-nitrothiophene is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to other similar compounds, it may offer distinct advantages in terms of solubility, stability, and biological activity .

Properties

CAS No.

65967-46-6

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-ethyl-5-nitrothiophene

InChI

InChI=1S/C6H7NO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3

InChI Key

HDPSKNGMKVEYGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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